molecular formula C18H19ClN2O5S2 B12208003 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide

3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide

Cat. No.: B12208003
M. Wt: 442.9 g/mol
InChI Key: OXQSEUVYGVMQOZ-GDNBJRDFSA-N
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Description

3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a chlorobenzylidene group, and a dioxidotetrahydrothiophenyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate 5-(4-chlorobenzylidene)-2,4-dioxothiazolidine. This intermediate is then reacted with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H19ClN2O5S2

Molecular Weight

442.9 g/mol

IUPAC Name

3-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylpropanamide

InChI

InChI=1S/C18H19ClN2O5S2/c1-20(14-7-9-28(25,26)11-14)16(22)6-8-21-17(23)15(27-18(21)24)10-12-2-4-13(19)5-3-12/h2-5,10,14H,6-9,11H2,1H3/b15-10-

InChI Key

OXQSEUVYGVMQOZ-GDNBJRDFSA-N

Isomeric SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O

Origin of Product

United States

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